BenchChemオンラインストアへようこそ!

hemoglobin Sinai-Baltimore

HbA1c interference ion-exchange HPLC diabetes monitoring

Hemoglobin (Hb) Sinai-Baltimore is a rare β-globin chain variant resulting from a GTG→GGG point mutation at codon 18, producing a valine-to-glycine substitution at the terminal residue of the A-helix (β18(A15) Val→Gly). First characterized in 1993 in a Black family, this variant is classified as a structurally silent hemoglobinopathy with mildly unstable properties that do not alter routine hematological parameters in simple heterozygotes.

Molecular Formula C14H13BrO2
Molecular Weight 0
CAS No. 155328-29-3
Cat. No. B1176720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehemoglobin Sinai-Baltimore
CAS155328-29-3
Synonymshemoglobin Sinai-Baltimore
Molecular FormulaC14H13BrO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hemoglobin Sinai-Baltimore (CAS 155328-29-3): A Rare β18(A15) Val→Gly Variant for Hemoglobinopathy Reference Standards and Diagnostic Interference Research


Hemoglobin (Hb) Sinai-Baltimore is a rare β-globin chain variant resulting from a GTG→GGG point mutation at codon 18, producing a valine-to-glycine substitution at the terminal residue of the A-helix (β18(A15) Val→Gly) [1]. First characterized in 1993 in a Black family, this variant is classified as a structurally silent hemoglobinopathy with mildly unstable properties that do not alter routine hematological parameters in simple heterozygotes [1]. Unlike many β-chain variants that exhibit pronounced electrophoretic mobility shifts, Hb Sinai-Baltimore focuses only slightly behind Hb A on isoelectrofocusing (IEF) and separates incompletely from Hb A by cation-exchange HPLC, making it a challenging variant to detect in routine clinical hemoglobinopathy screening [1]. The variant has been documented in compound heterozygosity with Hb S and has gained additional significance through its demonstrated interference with glycated hemoglobin (HbA1c) quantification by ion-exchange chromatography methods [2].

Why Hemoglobin Sinai-Baltimore Cannot Be Substituted by Other β18 or 'Baltimore'-Named Variants in Analytical and Clinical Research


Hemoglobin variants arising from mutations at the same β18(A15) position or sharing the 'Baltimore' designation exhibit fundamentally divergent biochemical behaviors. Three variants at the identical β18 position—Hb Sinai-Baltimore (Val→Gly), Hb Baden (Val→Met), and Hb Bhubaneswar (Val→Leu)—display distinct stability profiles, chromatographic resolution patterns, and functional consequences that preclude interchangeable use [1]. Hb Baden exhibits abnormally high oxygen affinity alongside instability [2], whereas functional oxygen-binding data remain unreported for Hb Sinai-Baltimore, representing a critical knowledge gap rather than functional equivalence. Meanwhile, Hb N-Baltimore (β95 Lys→Glu)—despite the 'Baltimore' nomenclature—arises from an entirely different codon (95 vs. 18), produces a charge-altering substitution, and demonstrates normal stability with distinct electrophoretic mobility [3]. These differences translate directly into divergent interference patterns in diagnostic HbA1c assays: Hb Sinai-Baltimore generates spuriously low values via co-elution of glycated variant near the HbA1c peak on certain ion-exchange HPLC platforms [4], whereas Hb N-Baltimore produces an extra post-HbA1c peak requiring different mitigation strategies [3]. For researchers requiring a well-characterized β18(A15) variant with documented HbA1c interference behavior and defined heterozygote quantification for assay validation or reference material development, Hb Sinai-Baltimore represents a specific, non-fungible entity.

Quantitative Differentiation Evidence for Hemoglobin Sinai-Baltimore: Head-to-Head and Cross-Study Comparator Data


HbA1c Underestimation on Ion-Exchange HPLC: 2.1-Fold Discrepancy Versus Affinity Chromatography Reference Method

Hb Sinai-Baltimore causes a clinically significant underestimation of HbA1c when measured by cation-exchange HPLC. In a patient heterozygous for the variant, ion-exchange HPLC (Bio-Rad Variant II) reported an HbA1c of 18 mmol/mol (3.8%), derived from a peak comprising only 3.8% of total hemoglobin area [1]. When the same sample was analyzed by affinity chromatography—a method that detects total glycated hemoglobin independent of variant charge or elution position—the HbA1c was 39 mmol/mol (5.7%) [1]. This 2.1-fold discrepancy (difference of 21 mmol/mol or 1.9 percentage points) would misclassify a patient with diabetic-range glycemia as being near or within the non-diabetic range. By contrast, the commonly encountered variant Hb N-Baltimore (β95 Lys→Glu) produced a different interference pattern on the Menarini HA-8160 platform, with HbA1c values of 39 mmol/mol (5.7%) and 51 mmol/mol (5.9%) in two diabetic patients versus immunoturbidimetric reference values of 93 mmol/mol (10.7%) and 95 mmol/mol (10.8%), representing 2.0–2.4-fold underestimations [2]. The interference mechanism differs: Hb Sinai-Baltimore co-elutes near the authentic HbA1c peak due to its neutral charge substitution, whereas Hb N-Baltimore's charge-altering substitution produces a distinct post-HbA1c peak that may be flagged by instrument software [1][2].

HbA1c interference ion-exchange HPLC diabetes monitoring hemoglobin variant

Molecular Stability: Isopropanol Precipitation Kinetics and Heterozygote Variant Proportion Differentiate from Co-Positional Variants

Hb Sinai-Baltimore exhibits mild molecular instability demonstrable by isopropanol precipitation testing, with cloudiness developing at 20 minutes and a fine precipitate forming at 30 minutes [1]. This instability is corroborated by quantitative variant expression: in a simple heterozygote free of confounding globin gene mutations, the variant comprised only 33% of total β-chains (vs. 67% HbA), falling below the typical ~40–50% expected for a stable β-chain variant [1]. The Globin Gene Server database independently records the heterozygote quantity as 35–40% [2]. In comparison, Hb Baden (β18 Val→Met) was described as 'relatively unstable' with in vitro analyses confirming instability [3], though specific isopropanol precipitation kinetics and variant percentage in simple heterozygotes were not quantitatively reported. Hb Bhubaneswar (β18 Val→Leu) is annotated as a 'clinically silent' variant on IthaNet with stability not assessed [4]. Hb N-Baltimore (β95 Lys→Glu) is explicitly annotated as having normal stability on the Globin Gene Server, with a higher heterozygote quantity range of 44–54%, consistent with the absence of preferential degradation [5].

hemoglobin stability isopropanol test variant quantification β18 position

Chromatographic Resolution: Reversed-Phase HPLC Discrimination from Hb Baden at the Same β18 Position

Hb Sinai-Baltimore and Hb Baden, both arising from mutations at β18, exhibit critically different behavior on reversed-phase (RP) HPLC—a key method for globin chain separation and variant identification. For Hb Sinai-Baltimore, RP-HPLC achieves complete separation of the variant βX chain from both βA and βS chains, enabling unambiguous identification and quantification [1][2]. In contrast, for Hb Baden, the βX and βA chains do not separate by RP-HPLC, meaning this method alone cannot detect or quantify the variant [3]. Both variants separate incompletely from Hb A by cation-exchange HPLC, but the RP-HPLC differential provides a decisive analytical discriminator. On IEF, Hb Sinai-Baltimore focuses slightly behind Hb A [1], while Hb Baden was not observed by electrophoresis in the original characterization [3]. Hb N-Baltimore, by comparison, is one of the fastest-moving β-chain variants on alkaline electrophoresis and separates by both cation- and anion-exchange chromatography [4]—a fundamentally different analytical profile from Hb Sinai-Baltimore.

reversed-phase HPLC globin chain separation cation-exchange chromatography variant detection

Hematological Phenotype: Silent Variant with Normal Parameters in Simple Heterozygotes—Differentiated from High-Affinity Hb Baden

Hb Sinai-Baltimore is classified as a 'silent' variant: the Val→Gly replacement at β18 decreases molecular stability without affecting the hematological parameters of its carrier [1][2]. In the only reported case of a simple heterozygote without confounding globin gene abnormalities (Smith et al. 2013), the patient exhibited normal hemoglobin (153 g/L), macrocytosis, slightly low red cell count, and slightly elevated MCH—parameters inconsistent with clinically significant anemia or erythrocytosis [3]. This contrasts sharply with Hb Baden (β18 Val→Met), which, while also presenting with normal hematological values in the reported heterozygote, exhibits 'abnormally high affinity for O₂' in vitro [4]. Elevated oxygen affinity variants carry a risk of compensatory erythrocytosis and tissue hypoxia under physiological stress, whereas no such functional perturbation has been documented for Hb Sinai-Baltimore [4]. Oxygen affinity data remain unreported for Hb Sinai-Baltimore [2], representing an evidentiary gap rather than evidence of normal function. However, the absence of erythrocytosis in the well-characterized 2013 case argues against clinically significant high oxygen affinity [3]. Hb Bhubaneswar (β18 Val→Leu) is also annotated as clinically silent [5].

hematological parameters silent hemoglobinopathy oxygen affinity β18 mutation

Compound Heterozygosity with Hb S: Defined Chain Ratio Provides a Reference Point Absent for Other β18 Variants

Hb Sinai-Baltimore has been documented in compound heterozygosity with Hb S (Hb Sinai-Baltimore/Hb S), with a variant chain ratio of approximately 55:45 (Hb S:Hb Sinai-Baltimore) in the affected infant [1]. This co-occurrence is significant because it demonstrates that Hb Sinai-Baltimore chains are produced and survive in circulation at levels comparable to Hb S when both variant alleles are present, despite the mild instability of the Sinai-Baltimore chain. No other β18-position variant (Hb Baden, Hb Bhubaneswar) has been reported in combination with Hb S, making this the only β18 variant with characterized interaction data with sickle hemoglobin. Additionally, Hb Sinai-Baltimore has been observed in combination with Hb S in at least two independent case reports (Pobedimskaya et al. 1993; Globin Gene Server), while Hb N-Baltimore has also been found in combination with Hb S and Hb C [2][3]. The availability of documented Hb S compound heterozygosity data is valuable for studies examining how β-chain variants modulate sickle cell pathophysiology or for validating methods that must distinguish multiple variant hemoglobins simultaneously.

compound heterozygote Hb S interaction chain ratio sickle cell

High-Value Procurement and Application Scenarios for Hemoglobin Sinai-Baltimore Reference Material


Diagnostic HbA1c Assay Interference Validation and Platform-Specific Risk Assessment

Clinical laboratories and in-vitro diagnostics (IVD) manufacturers can use purified Hb Sinai-Baltimore as a challenge material to validate whether their ion-exchange HPLC HbA1c assay detects, flags, or produces spuriously low results in the presence of this variant. The documented 2.1-fold HbA1c underestimation on the Bio-Rad Variant II platform (18 vs. 39 mmol/mol) provides a quantitative benchmark [1]. Unlike Hb N-Baltimore, whose charge-altering substitution generates a distinct post-HbA1c peak identifiable by instrument software on the Menarini HA-8160/HA-8180 platforms [2], Hb Sinai-Baltimore's neutral substitution allows the glycated variant to co-elute near authentic HbA1c without triggering automated variant flags—making it a more stringent test of assay robustness. Spiking studies with quantified Hb Sinai-Baltimore can establish the limit of detection for interference and inform platform selection decisions in populations where this variant may occur.

β18 A-Helix Structure–Function Studies: Isolating Stability from Oxygen Affinity Effects

The β18(A15) position sits at the terminal residue of the A-helix, a region proposed to serve as a structural scaffold fixing the positions of other helices critical to β-globin function [1]. Hb Sinai-Baltimore (Val→Gly) provides a unique tool for interrogating this region because it introduces the smallest possible side chain (glycine, –H) at a site where the wild-type valine (–CH(CH₃)₂) is highly conserved and evolution has tolerated only conservative substitutions (Met, Leu) in a limited number of species [2]. Unlike Hb Baden (Val→Met), which simultaneously perturbs stability and oxygen affinity [1], Hb Sinai-Baltimore appears to affect stability without demonstrably altering oxygen binding—as evidenced by the absence of compensatory erythrocytosis in the well-characterized simple heterozygote (Hb 153 g/L) [2]. This selective phenotype makes Hb Sinai-Baltimore the preferred reagent for experiments designed to decouple the structural determinants of globin stability from those governing allosteric oxygen regulation.

Multi-Variant Hemoglobin Reference Standards and HPLC Method Calibration

Hb Sinai-Baltimore is one of only two β18 variants with documented compound heterozygosity with Hb S (Hb Sinai-Baltimore/Hb S, chain ratio ~55:45) [1], and it is fully resolvable from both Hb A and Hb S by reversed-phase HPLC [1][2]. These properties make it a valuable component of multi-analyte hemoglobin reference panels designed to challenge HPLC-based hemoglobinopathy screening systems. The ability of RP-HPLC to achieve complete separation of the βX chain from βA and βS chains contrasts with Hb Baden, whose βX chain co-elutes with βA on RP-HPLC , meaning Hb Sinai-Baltimore is the only β18 variant suitable for RP-HPLC method validation. Reference material producers can leverage the defined heterozygote quantity range (35–40%) and the known isopropanol instability profile to establish product specifications for purity, stability, and expected chromatographic retention times.

Silent Variant Detection Proficiency Testing and External Quality Assessment (EQA) Schemes

Hb Sinai-Baltimore presents a distinctive challenge for hemoglobinopathy screening programs: it is silent by hematological criteria, focuses only slightly behind Hb A on IEF, and separates incompletely from Hb A by cation-exchange HPLC [1]. These properties make it an ideal 'difficult-to-detect' variant for inclusion in EQA and proficiency testing panels, where it can assess a laboratory's ability to identify subtle hemoglobin abnormalities that might otherwise be reported as normal. The variant's documented interference with HbA1c measurement [2] adds clinical relevance to its detection, as unrecognized carriers risk diabetes misclassification. No other β18 variant combines silent hematology, near-normal electrophoretic mobility, incomplete cation-exchange HPLC resolution, and clinically significant HbA1c interference in a single entity, making Hb Sinai-Baltimore uniquely suited for comprehensive proficiency testing challenges.

Quote Request

Request a Quote for hemoglobin Sinai-Baltimore

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.